2-Allylpiperidine

Descripción

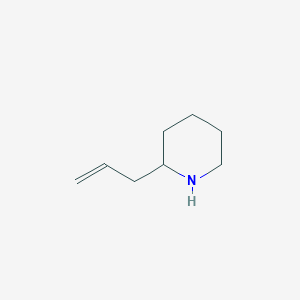

2-Allylpiperidine is a chiral piperidine derivative featuring an allyl group at the 2-position of the piperidine ring. Its synthesis often employs stereocontrolled methods, such as the use of tert-butanesulfinamide as a chiral auxiliary to achieve high diastereoselectivity (dr = 94:6) . A notable two-step protocol starts with 5-bromopentanal, which undergoes aminoallylation with allylindium reagents to form a sulfinimine intermediate, followed by base-mediated cyclization to yield enantiopure this compound . This method is scalable and avoids complex purification, making it industrially viable .

The compound serves as a key intermediate in alkaloid synthesis, enabling access to natural products like (+)-coniine, (−)-pelletierine, and cermizines . Its allyl group provides a reactive site for further functionalization, such as oxidative cleavage or alkylation, enhancing its utility in medicinal chemistry .

Propiedades

Fórmula molecular |

C8H15N |

|---|---|

Peso molecular |

125.21 g/mol |

Nombre IUPAC |

2-prop-2-enylpiperidine |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2 |

Clave InChI |

ILOLJAYGPOJDHT-UHFFFAOYSA-N |

SMILES canónico |

C=CCC1CCCCN1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylpiperidine can be achieved through several methods. One efficient route involves the aminoallylation of 5-bromo-pentanal using a sulfinimine intermediate. This process typically involves the use of ®-tert-butanesulfinamide and titanium tetraethoxide under thermal or microwave activation . The reaction proceeds with high diastereoselectivity, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Allylpiperidine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The piperidine ring can be reduced to form saturated amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is effective for reducing the piperidine ring.

Substitution: Allyl halides and nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Oxidation: Epoxides and alcohols.

Reduction: Saturated amines.

Substitution: Substituted piperidines with various functional groups.

Aplicaciones Científicas De Investigación

2-Allylpiperidine has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Allylpiperidine involves its interaction with molecular targets and pathways. For instance, its derivatives can bind to DNA via intercalation, exhibiting potent anticancer effects . The allyl group allows for further functionalization, enhancing its biological activity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Piperidines with Alkene/Alkyne Chains

Key Differences :

- Synthetic Efficiency : this compound is synthesized in two steps with minimal chromatography , whereas 2-alkynylpiperidines require additional protection/deprotection steps for alkyne stability .

Pyridine-Containing Analogs

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.